3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole
CAS No.: 343374-88-9
Cat. No.: VC4289048
Molecular Formula: C6H6F3N3S
Molecular Weight: 209.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343374-88-9 |
|---|---|
| Molecular Formula | C6H6F3N3S |
| Molecular Weight | 209.19 |
| IUPAC Name | 5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C6H6F3N3S/c7-4(5(8)9)1-2-13-6-10-3-11-12-6/h3H,1-2H2,(H,10,11,12) |
| Standard InChI Key | HZBHPWHOQYUZHK-UHFFFAOYSA-N |
| SMILES | C1=NNC(=N1)SCCC(=C(F)F)F |
Introduction
3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole is a chemical compound belonging to the triazole class, characterized by its unique trifluorobutene side chain. This compound has garnered interest due to its potential applications in agricultural chemistry and medicinal chemistry, particularly as a fungicide and in other biological activities.
Synthesis Methods
The synthesis of 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole typically involves the following steps:
-
Formation of the Triazole Ring: The initial step often includes the reaction of hydrazine derivatives with suitable carbonyl compounds to form the triazole structure.
-
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiols or thioethers.
-
Addition of the Trifluorobutene Moiety: This step may involve coupling reactions where trifluorobutene derivatives react with the sulfanyl-substituted triazole.
Biological Activity
Research indicates that compounds similar to 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole exhibit various biological activities:
-
Antifungal Activity: The triazole ring is known for its antifungal properties. Studies have shown that similar compounds can inhibit fungal growth by interfering with ergosterol biosynthesis.
-
Potential as Herbicides: The unique trifluorobutene side chain may enhance the herbicidal efficacy of this compound against certain weed species.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antifungal activity against Candida albicans with an IC50 value of 12 µM. |
| Study B | Evaluated herbicidal effects on Echinochloa crus-galli, showing a reduction in growth by 75% at a concentration of 200 ppm. |
| Study C | Investigated the mechanism of action and found that it inhibits key enzymes involved in fungal cell wall synthesis. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume